molecular formula C16H14BrFN4O2 B10920253 N-(4-bromo-2-fluorophenyl)-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920253
M. Wt: 393.21 g/mol
InChI Key: KNZSIYFHTPYQFQ-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a propyl group, and a carboxamide functional group

Preparation Methods

The synthesis of N4-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromo and fluorine substituents on the phenyl ring can be accomplished using halogenation reactions, while the propyl group can be introduced via alkylation reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

N~4~-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the carbonyl group.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: This compound can be used in biochemical assays to investigate its interactions with various biological targets, such as enzymes or receptors.

    Medicine: Due to its structural features, it may exhibit pharmacological activity and can be explored as a potential drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials or as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N4-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N~4~-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Halogenated phenyl derivatives: Compounds with different halogen substituents (e.g., chlorine, iodine) can be compared to understand the impact of halogen type on reactivity and biological activity.

    Carboxamide derivatives: Compounds with different alkyl or aryl groups attached to the carboxamide functional group can be compared to study the influence of these groups on the compound’s properties.

The uniqueness of N4-(4-BROMO-2-FLUOROPHENYL)-6-OXO-2-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H14BrFN4O2

Molecular Weight

393.21 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14BrFN4O2/c1-2-5-22-8-11-10(7-14(23)20-15(11)21-22)16(24)19-13-4-3-9(17)6-12(13)18/h3-4,6-8H,2,5H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

KNZSIYFHTPYQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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